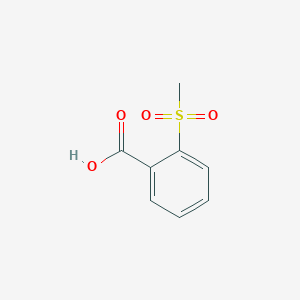

2-(Methylsulfonyl)benzoic acid

描述

Historical Trajectory of Research on Benzoic Acid Derivatives

The study of benzoic acid and its derivatives has a rich history dating back to the 16th century, when it was first described by figures such as Nostradamus and Blaise de Vigenère through the dry distillation of gum benzoin. wikipedia.orgnewworldencyclopedia.org For a long time, this resin was the principal source of the compound. wikipedia.org The fundamental composition and structure of benzoic acid were determined in 1832 by Justus von Liebig and Friedrich Wöhler, who also explored its relationship to hippuric acid. wikipedia.orgnewworldencyclopedia.orgua.edu A significant milestone occurred in 1875 when Salkowski discovered the antifungal properties of benzoic acid, a characteristic that led to the widespread use of its salts (benzoates) as food preservatives. wikipedia.orgnewworldencyclopedia.orgchemeurope.com

The first industrial-scale production methods emerged in the late 19th century and initially involved the hydrolysis of benzotrichloride. newworldencyclopedia.orgchemeurope.com This process, however, often resulted in chlorinated impurities. newworldencyclopedia.orgchemeurope.com Consequently, for applications requiring high purity, such as for human consumption, benzoic acid was obtained by the dry distillation of gum benzoin. newworldencyclopedia.orgchemeurope.com Today, the primary commercial manufacturing process is the partial oxidation of toluene (B28343) with oxygen, catalyzed by cobalt or manganese salts, a method that has largely replaced older techniques. wikipedia.orgresearchgate.net

Benzoic acid derivatives are widespread in nature, found in various plants and are products of microbial metabolism. researchgate.netijcrt.org Their utility as precursors for the synthesis of many other organic substances has cemented their importance in chemistry. newworldencyclopedia.org The reactivity of the carboxylic acid group and the aromatic ring allows for a wide range of chemical modifications, leading to the creation of esters, amides, and acid halides. wikipedia.org This versatility has made benzoic acid and its derivatives foundational molecules in diverse fields, including the manufacturing of cosmetics, dyes, plastics, and insect repellents. ijcrt.org Their established biological activities, particularly as antimicrobial agents, spurred further research into creating a vast array of derivatives for pharmaceutical and agricultural applications. ijcrt.orgnih.gov

Emerging Significance of 2-(Methylsulfonyl)benzoic Acid in Chemical Sciences

Within the extensive family of benzoic acid derivatives, this compound has emerged as a compound of significant interest in the chemical sciences. Its structure, which incorporates both a carboxylic acid group and a methylsulfonyl group on a benzene (B151609) ring, provides a unique combination of physical and chemical properties. The methylsulfonyl group is a strong electron-withdrawing group that influences the molecule's reactivity and polarity. cymitquimica.com This functional group can participate in hydrogen bonding, which is crucial for its interaction with biological targets. nih.govresearchgate.net

The primary significance of this compound lies in its role as a versatile building block or intermediate in organic synthesis. lookchem.cn Various substituted versions of this compound are key precursors in the production of a range of commercially important molecules, particularly in the agrochemical and pharmaceutical industries. lookchem.cn

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 33963-55-2 | fluorochem.co.uk |

| Molecular Formula | C₈H₈O₄S | calpaclab.com |

| Molecular Weight | 214.2 g/mol | calpaclab.com |

| Appearance | White to light yellow or light green powder | |

| Melting Point | 136-141 °C | |

| Boiling Point | 307.93°C (rough estimate) | |

| Density | 1.4787 (rough estimate) |

The utility of the this compound scaffold is demonstrated by the various functionalized derivatives that have been synthesized for specific applications. For example, chlorinated versions are used as intermediates for pesticides and herbicides. lookchem.cn The introduction of nitro groups is also a common strategy; 2-nitro-4-methylsulfonyl benzoic acid (NMSBA) is a key intermediate in the synthesis of the selective herbicide Mesotrione. quickcompany.in The trifluoromethyl-substituted derivative is a metabolite of the herbicide Isoxaflutole and is itself used in the synthesis of sulfonylurea herbicides. pharmaffiliates.com Furthermore, brominated analogues serve as valuable intermediates for creating complex molecules through cross-coupling reactions, which are fundamental in the development of new pharmaceuticals and agrochemicals.

Interactive Data Table: Key Derivatives and Their Significance

| Derivative Name | Significance | Source(s) |

| 2-Chloro-5-(methylsulfonyl)benzoic acid | Intermediate for pharmaceuticals, agrochemicals, and dyes. lookchem.cn | lookchem.cn |

| 2-Nitro-4-methylsulfonyl benzoic acid (NMSBA) | Key intermediate for the herbicide Mesotrione. quickcompany.in | quickcompany.in |

| 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | Intermediate for sulfonylurea herbicides; metabolite of Isoxaflutole. pharmaffiliates.com | pharmaffiliates.com |

| 4-Bromo-2-(methylsulfonyl)benzoic acid | Intermediate for pharmaceuticals and agrochemicals via cross-coupling reactions. | |

| (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine | Potent and selective inhibitor of the Na+/H+ exchanger, with therapeutic potential. acs.orgnih.gov | acs.orgnih.gov |

Scope and Research Imperatives in Contemporary Chemical Biology

The unique structural features of this compound and its derivatives have made them valuable tools in contemporary chemical biology. The sulfonyl group is a key pharmacophore in medicinal chemistry due to its ability to form strong hydrogen bonds and its metabolic stability. nih.govnih.govsioc-journal.cn This has led to the incorporation of the sulfonyl moiety into a wide range of therapeutic agents. nih.gov

Research into derivatives of this compound is focused on exploring their potential as biologically active molecules. For instance, (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine has been developed as a potent and selective inhibitor of the Na+/H+ exchanger (NHE), a target for therapeutic intervention in conditions like acute myocardial infarction. acs.orgnih.gov Other derivatives are being investigated for their potential anti-inflammatory and anticancer properties.

A significant area of research is in agrochemicals, where these compounds function as herbicides by inhibiting specific plant enzymes. For example, certain derivatives act by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for pigment biosynthesis in plants. This targeted inhibition is a key principle in modern herbicide design.

The field of chemical biology is increasingly utilizing sulfonyl-containing compounds as covalent probes to study protein function. rsc.orgacs.org Sulfonyl fluorides, a related class of compounds, can react with various amino acid residues like tyrosine, lysine, and histidine, allowing for the specific and irreversible labeling of proteins. rsc.orgacs.orgacs.org This "sulfonyl exchange" chemistry is a powerful tool for identifying and validating new drug targets. rsc.org

The ongoing research imperatives in this area include:

Drug Discovery: Synthesizing and screening libraries of this compound derivatives to identify new inhibitors for a range of biological targets, including enzymes and receptors involved in various diseases. nih.govresearchgate.netacs.org

Agrochemical Development: Designing more potent and selective herbicides based on the this compound scaffold to improve crop protection. lookchem.cn

Chemical Probe Development: Harnessing the reactivity of the sulfonyl group to create sophisticated chemical probes for exploring biological systems, identifying novel protein-ligand interactions, and advancing our understanding of cellular pathways. rsc.orgacs.orgresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSXEZOLBIJVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300953 | |

| Record name | 2-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33963-55-2 | |

| Record name | 33963-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methylsulfonyl Benzoic Acid

Established Synthetic Pathways and Mechanistic Considerations

Traditional routes to 2-(methylsulfonyl)benzoic acid often involve either direct functionalization of a benzoic acid derivative or a multi-step sequence starting from an ortho-substituted precursor.

Direct Methylsulfonylation Approaches

Direct introduction of the methylsulfonyl group onto the benzoic acid ring is a primary strategy. This typically involves electrophilic substitution reactions. One common method is the sulfonylation of a benzoic acid precursor with methylsulfonyl chloride in the presence of a Lewis acid catalyst.

Another approach involves the oxidation of a corresponding methylthio-substituted benzoic acid. For instance, 2-(methylthio)benzoic acid can be oxidized to this compound using various oxidizing agents. epo.orguq.edu.au The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid over-oxidation or side reactions.

Multi-Step Synthesis from Ortho-Substituted Benzoic Acids

Multi-step syntheses often provide greater control over regioselectivity and can be adapted for a wider range of starting materials. A prevalent pathway begins with an ortho-substituted benzoic acid, such as a 2-halobenzoic acid or a 2-nitrobenzoic acid. epo.org

For example, a 2-halobenzoic acid can undergo nucleophilic aromatic substitution with a methylmercaptan source to introduce the methylthio group, which is subsequently oxidized to the methylsulfonyl group. google.com Alternatively, starting with a compound like 2-nitro-4-methylsulfonyltoluene, oxidation of the methyl group to a carboxylic acid yields the desired product. google.comgoogle.comasianpubs.org This oxidation can be challenging due to the presence of the strongly electron-withdrawing nitro and methylsulfonyl groups. google.com

A detailed example is the synthesis of 2-nitro-4-(methylsulfonyl)benzoic acid starting from 2-nitro-4-(chlorosulfonyl)benzoyl chloride. prepchem.com This process involves reaction with sodium sulfite (B76179) and sodium bicarbonate, followed by treatment with the sodium salt of chloroacetic acid. prepchem.com Similarly, 2-chloro-4-(methylsulfonyl)benzoic acid can be prepared from 2-chloro-4-(chlorosulfonyl)benzoyl chloride under similar conditions. prepchem.com

Innovative Strategies in this compound Synthesis

Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and potentially asymmetric methods for preparing this compound and its derivatives.

Transition-Metal Catalyzed Synthetic Routes

Transition-metal catalysis has emerged as a powerful tool in organic synthesis, offering novel pathways with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, for example, can be employed to form the crucial carbon-sulfur bond. Aryl halides can be coupled with a source of the methylsulfonyl group under palladium catalysis.

Copper-catalyzed reactions, such as Ullmann-type couplings, have also been investigated for the synthesis of related compounds, though they may face challenges with yield. Research into cobalt-catalyzed reactions has also shown promise in the synthesis of various organic compounds, and these methods could potentially be adapted for the synthesis of sulfonyl-containing benzoic acids. mdpi.com

A specific example involves the synthesis of 2-nitro-4-methylsulfonyl benzoic acid from 2-nitro-4-methylsulfonyltoluene using a transition metal oxide catalyst, such as vanadium(V) oxide (V₂O₅) or a CuO/Al₂O₃ mixture, in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. google.comgoogle.comasianpubs.org This catalytic oxidation offers a more controlled and potentially more environmentally friendly alternative to stoichiometric oxidation methods.

Table 1: Comparison of Catalytic Oxidation Methods for 2-nitro-4-methylsulfonyl benzoic acid

| Catalyst | Oxidant | Reaction Medium | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| V₂O₅ | Nitric Acid / O₂ | Sulfuric Acid | 130-170 | ~83 | google.com |

| CuO/Al₂O₃ | Hydrogen Peroxide | Sulfuric Acid | Not specified | 78.3 | asianpubs.org |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.

In the context of this compound synthesis, green approaches focus on reducing waste and avoiding toxic materials. For instance, using hydrogen peroxide as an oxidant is considered a greener alternative to heavy metal-based oxidants, as its only byproduct is water. asianpubs.org The development of catalytic systems that can operate under milder conditions and with higher atom economy is a key area of research. asianpubs.org

One patented method highlights a process for preparing 2-nitro-4-methylsulfonyl benzoic acid that aims to reduce the amount of generated waste and lower production costs by using oxygen in conjunction with a transition metal oxide catalyst. google.comgoogle.com This method is presented as being easier to control than previous industrial processes. google.com

Asymmetric Synthesis Approaches (if applicable)

While this compound itself is achiral, the development of asymmetric synthetic methods is relevant for the preparation of chiral derivatives or for use in syntheses where stereocontrol is important in subsequent steps. Asymmetric synthesis in this context would typically involve the use of chiral catalysts or reagents to introduce stereocenters into the molecule.

Currently, there is limited specific information in the provided search results on the asymmetric synthesis of this compound itself. However, general advancements in asymmetric catalysis, such as asymmetric hydroamination or oxidation reactions catalyzed by chiral metal complexes, could potentially be applied to precursors of this compound to generate chiral analogs. acs.org For example, the stereoselective oxidation of a prochiral sulfide (B99878) to a chiral sulfoxide (B87167) is a well-established transformation that could be relevant. uq.edu.au

Purification and Isolation Techniques for Research Scale

The isolation and purification of this compound at a research scale are critical for obtaining a product with the high degree of purity required for subsequent reactions, analytical characterization, and biological assays. The primary methods employed leverage the compound's acidic nature and solid-state properties. These techniques include crystallization, precipitation, acid-base extraction, and chromatography.

Crystallization and Precipitation

Crystallization is a widely utilized and effective method for purifying crude this compound and its structural analogs. The process typically involves dissolving the crude solid in a suitable solvent or solvent mixture at an elevated temperature, followed by controlled cooling to induce the formation of crystals, leaving impurities behind in the mother liquor.

For derivatives such as 2-chloro-4-methylsulfonylbenzoic acid, recrystallization using anhydrous methanol (B129727) or ethylene (B1197577) dichloride has been documented. google.comgoogle.com In one specific procedure, a crude product was purified by dissolving it in methanol at a volume-to-mass ratio of 2 mL:1 g, heating until complete dissolution, and then allowing it to cool naturally to room temperature to yield the purified crystalline product. google.com Similarly, obtaining single crystals of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid suitable for X-ray diffraction was achieved through recrystallization from dichloromethane (B109758). researchgate.net

A common variation is precipitation via pH adjustment, which is particularly effective given the carboxylic acid moiety. The purification of 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), a closely related intermediate, provides a detailed example. The process involves:

Dissolving the crude sodium salt of NMSBA in water and heating the solution, often to around 90°C. google.com

Optionally treating the hot solution with activated carbon to adsorb colored and high-molecular-weight impurities. google.com

Filtering the hot solution to remove the carbon and other insoluble matter. google.com

Acidifying the hot filtrate with a strong acid, such as sulfuric acid (H₂SO₄), to a pH of approximately 1.0. google.com

Cooling the mixture slowly to induce the crystallization of the purified NMSBA, which starts to form at around 85°C. google.com

Isolating the solid product by filtration, followed by washing with water and drying in a vacuum oven. google.com

This acid-precipitation method effectively removes impurities that may be soluble in neutral or basic conditions but are less soluble than the desired product in a highly acidic aqueous medium.

Table 1: Recrystallization Solvents for this compound Analogs

| Compound | Solvent(s) | Notes | Source |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | Anhydrous Methanol | Crude product dissolved in hot methanol and cooled to room temperature. | google.com |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | Ethylene Dichloride | Used for recrystallization after synthesis. | google.com |

| 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid | Dichloromethane | Yielded colorless crystals suitable for single-crystal X-ray diffraction. | researchgate.net |

| 4-Bromo-2-(methylsulfonyl)benzoic acid | Ethanol (B145695)/Water (1:3 v/v) | Yielded 99.5% pure material. |

Acid-Base Extraction

Acid-base extraction is a fundamental and highly effective liquid-liquid extraction technique for separating acidic compounds like this compound from neutral or basic impurities. du.ac.inrsc.org The procedure is based on the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.

A typical research-scale protocol involves the following steps:

The crude mixture containing this compound is dissolved in an immiscible organic solvent, such as dichloromethane or ethyl acetate (B1210297). du.ac.in

This organic solution is then extracted with a dilute aqueous base, commonly 10% sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) solution. du.ac.in The basic solution deprotonates the carboxylic acid, forming the sodium 2-(methylsulfonyl)benzoate salt, which is highly soluble in the aqueous phase.

The two layers are separated. The organic layer, now containing neutral and basic impurities, is set aside.

The aqueous layer, containing the dissolved carboxylate salt, is cooled in an ice-water bath and re-acidified by the slow addition of a strong acid, such as hydrochloric acid (HCl), until the pH is strongly acidic (pH ~1-2). du.ac.ingoogle.com

This protonation step regenerates the water-insoluble this compound, causing it to precipitate out of the solution. google.com

The purified solid product is then collected by suction filtration, washed with cold water to remove residual salts, and dried. du.ac.in

This technique is particularly useful for a preliminary cleanup of reaction mixtures before final purification by crystallization.

Table 2: Typical Parameters for Acid-Base Extraction of Benzoic Acids

| Step | Reagent/Solvent | Purpose | Source |

| Dissolution | Dichloromethane | Dissolves crude mixture. | du.ac.in |

| Extraction | 10% Sodium Hydroxide (aq) | Converts the carboxylic acid to its water-soluble salt. | du.ac.in |

| Separation | Immiscible Layers | Separates the aqueous layer (with product salt) from the organic layer (with impurities). | du.ac.in |

| Precipitation | Hydrochloric Acid (aq) | Re-protonates the carboxylate salt to precipitate the pure acid. | du.ac.ingoogle.com |

| Isolation | Suction Filtration | Collects the purified solid product. | du.ac.in |

Chromatographic Methods

For achieving very high purity or for separating mixtures with closely related properties, chromatographic techniques are employed.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the purification of benzoic acid derivatives. rsc.org The crude material is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity. For compounds of this type, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is common. rsc.org The components of the mixture travel down the column at different rates based on their affinity for the silica stationary phase, allowing for their separation into distinct fractions.

Solid-Phase Extraction (SPE): Modern purification protocols may also utilize solid-phase extraction (SPE) for rapid cleanup. For analytical purposes involving this compound derivatives, C18 SPE cartridges have been used for final cleanup before analysis by High-Performance Liquid Chromatography (HPLC). epa.gov In this method, a solution containing the analyte is passed through the C18-functionalized silica cartridge. The compound is retained on the non-polar stationary phase while more polar impurities are washed away. The desired compound is then eluted with a stronger, less polar solvent. This technique is especially useful for isolating the compound from complex aqueous matrices. usgs.gov

Chemical Reactivity and Reaction Mechanisms of 2 Methylsulfonyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for various chemical transformations, including the formation of esters and amides, as well as decarboxylation under certain conditions.

Esterification and Amidation Reactions

The carboxylic acid group of 2-(methylsulfonyl)benzoic acid readily undergoes esterification and amidation reactions, which are fundamental in organic synthesis for the creation of more complex molecules.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid, can yield the desired ester. epo.org This process is often driven to completion by removing the water formed during the reaction, for example, through azeotropic distillation. epo.org The presence of the bulky methylsulfonyl group at the ortho position might introduce some steric hindrance, potentially requiring more forcing reaction conditions compared to its meta or para isomers.

Amidation: The formation of amides from this compound is another crucial transformation. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. acs.org Alternatively, coupling agents can be employed to facilitate the direct reaction between the carboxylic acid and an amine. For example, a combination of triphenylphosphine (B44618) (PPh3) and iodine (I2) has been shown to be effective for the amidation of benzoic acid derivatives. sci-hub.se The reaction proceeds through the in-situ formation of a highly reactive acyloxyphosphonium species, which then acts as an acylating agent. sci-hub.se Studies on related benzoic acid derivatives have shown that this method is effective for a range of primary and secondary amines. sci-hub.se In the context of synthesizing Iclepertin, a drug candidate, a derivative of this compound was coupled with an amine using standard peptide coupling protocols. nih.gov

Table 1: Examples of Esterification and Amidation Reagents

| Reaction Type | Reagents | Key Intermediates/Conditions | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., n-butanol), Sulfuric acid | Azeotropic water removal | epo.org |

| Amidation | Acid chloride formation followed by amine addition | - | acs.org |

| Amidation | Triphenylphosphine (PPh3), Iodine (I2), Amine | Acyloxyphosphonium species | sci-hub.se |

| Amidation (for drug synthesis) | Amine, Peptide coupling agents | - | nih.gov |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under specific conditions. For aromatic carboxylic acids, this transformation typically requires high temperatures or the presence of a catalyst. Research has shown that the decarboxylation of aromatic carboxylic acids can be catalyzed by transition metals. thieme-connect.com For instance, a silver-catalyzed decarboxylative deuteration of this compound has been reported. thieme-connect.com This reaction proceeds at 120°C in the presence of silver acetate (B1210297) and potassium carbonate in N-methyl-2-pyrrolidone (NMP), yielding methyl phenyl sulfone. thieme-connect.com The mechanism likely involves the formation of an aryl-metal species. thieme-connect.com In some cases, particularly with ortho-substituted benzoic acids, decarboxylation can be promoted by copper salts. thieme-connect.com Thermally induced decarboxylation in solvents like dimethyl sulfoxide (B87167) (DMSO) has also been noted for related structures. googleapis.com

Transformations of the Methylsulfonyl Moiety

The methylsulfonyl group is a robust and strongly electron-withdrawing functional group, yet it can undergo specific chemical transformations.

Oxidation and Reduction Chemistry

The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6), thus it cannot be further oxidized. However, the reduction of the sulfonyl group is a known transformation. The reduction of aryl sulfones can lead to the formation of sulfinic acids or sulfides. For example, diaryl and alkyl aryl sulfones can be reduced to the corresponding sulfinic acid and hydrocarbon using sodium amalgam in alcohol. luc.edu It has been suggested that for this reaction to proceed, the sulfone group must be directly attached to an aromatic ring. luc.edu Another method involves the use of sodium in liquid ammonia (B1221849) or lithium in methylamine (B109427) for the cleavage of alkyl aryl and unsymmetrical diaryl sulfones. luc.edu

Cleavage Mechanisms of the Sulfonyl Group

The cleavage of the carbon-sulfur bond in aryl sulfones is a significant reaction in organic synthesis, often employed as a final step to remove the sulfonyl group. This cleavage can be achieved through various reductive methods. Raney nickel has been shown to cleave both aliphatic and aromatic sulfides, disulfides, sulfones, and sulfoxides, converting the carbon-sulfur bond to a carbon-hydrogen bond. luc.edu

Electrochemical methods have also been explored for the reductive cleavage of phenyl sulfones. luc.edu The stability of the initially formed radical anion is a key factor in these reactions. rsc.org For aryl methyl sulfones, the cleavage of the Csp2–S bond is generally less favored energetically compared to the Csp3–S bond. acs.org However, a novel method for the formal cross-coupling of aryl methyl sulfones with alcohols has been developed, which proceeds via a radical anion-promoted chemoselective cleavage of the Csp2–S bond. acs.org This reaction follows an SRN1 pathway, where the formation of a radical anion via nucleophilic addition of an alkoxide to the aryl radical is the key step determining the chemoselectivity. acs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The directing effects of the existing substituents on the benzene ring of this compound play a crucial role in determining the position of incoming electrophiles or nucleophiles.

The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. Conversely, the methylsulfonyl group is a very strong deactivating and meta-directing group. researchgate.net The combined effect of these two groups would strongly deactivate the ring towards electrophilic attack and direct incoming electrophiles to the positions meta to both substituents, which are positions 4 and 6. However, due to the strong deactivating nature of both groups, electrophilic substitution reactions on this compound are expected to be difficult and require harsh conditions.

Nucleophilic aromatic substitution (SNAr) reactions, on the other hand, are facilitated by the presence of strong electron-withdrawing groups. The methylsulfonyl group at the 2-position, along with the carboxylic acid group, would activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the methylsulfonyl group. However, the positions are already occupied. In related systems, such as 1-chloro-2,4-bis(methylsulfonyl)benzene, the chlorine atom can be substituted by nucleophiles. The methylsulfonyl groups deactivate the ring towards nucleophilic displacement through their meta-directing electronic effects. In the case of this compound, if a leaving group were present on the ring, nucleophilic substitution would be a plausible reaction pathway. For instance, in the synthesis of 4-aryl derivatives of related benzoic acids, palladium-catalyzed Suzuki reactions have been employed, indicating the utility of cross-coupling reactions for functionalizing the aromatic ring. acs.org

Table 2: Summary of Reactivity for this compound

| Reaction Type | Functional Group | Reactivity and Key Findings | Reference |

|---|---|---|---|

| Esterification | Carboxylic Acid | Readily undergoes reaction with alcohols under acidic catalysis. | epo.org |

| Amidation | Carboxylic Acid | Can be achieved via acid chlorides or with coupling agents like PPh3/I2. | acs.orgsci-hub.se |

| Decarboxylation | Carboxylic Acid | Can occur at high temperatures or with metal catalysts like silver or copper. | thieme-connect.com |

| Reduction | Methylsulfonyl | Can be reduced to sulfinic acids or sulfides using reagents like sodium amalgam. | luc.edu |

| C-S Bond Cleavage | Methylsulfonyl | Achievable through reductive methods like Raney nickel or electrochemical means. | luc.edursc.org |

| Electrophilic Aromatic Substitution | Benzene Ring | Strongly deactivated; incoming electrophiles directed to positions 4 and 6. | researchgate.net |

| Nucleophilic Aromatic Substitution | Benzene Ring | Activated towards nucleophilic attack if a leaving group is present. |

Halogenation Reactions (e.g., Bromination)

The benzene ring of this compound can undergo electrophilic halogenation. The primary method for synthesizing halogenated derivatives, such as 4-Bromo-2-(methylsulfonyl)benzoic acid, is through direct electrophilic bromination. This reaction typically employs bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. evitachem.com The reaction is often catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or iron powder and conducted in solvents such as dichloromethane (B109758) or acetic acid. Reaction temperatures generally range from 40 to 80°C with reaction times of 6 to 12 hours, yielding the 4-bromo product in approximately 60–72% yields. Careful control of the stoichiometry is necessary to prevent polybromination.

A similar strategy is used for chlorination. For instance, 2-chloro-4-methylsulfonyltoluene can be produced by reacting 4-methylsulfonyltoluene with chlorine gas in the presence of an iron catalyst and a low-polarity solvent like carbon tetrachloride at 85 to 95°C. google.com The resulting chlorinated toluene (B28343) derivative is then oxidized using nitric acid at high temperatures (175 to 195°C) to yield 2-chloro-4-methylsulfonylbenzoic acid. google.com

| Starting Material | Reagent(s) | Catalyst | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| This compound | Br₂ (1.1 eq) | AlCl₃ | CH₂Cl₂ | 40°C | 8 h | 4-Bromo-2-(methylsulfonyl)benzoic acid | 68% | |

| This compound | NBS (1.05 eq) | Fe powder | Acetic acid | 70°C | 6 h | 4-Bromo-2-(methylsulfonyl)benzoic acid | 72% | |

| 4-methylsulfonyltoluene | Cl₂ | Fe powder, Iodine | CCl₄ | 87-91°C | ~5 h | 2-chloro-4-methylsulfonyltoluene | - | google.com |

Nitration and Sulfonation Pathways

The introduction of nitro (—NO₂) or sulfo (—SO₃H) groups onto the aromatic ring of this compound is governed by the directing effects of the existing substituents. Both the methylsulfonyl (—SO₂CH₃) and carboxylic acid (—COOH) groups are electron-withdrawing and deactivating groups. organicchemistrytutor.comchemistrytalk.orgnumberanalytics.comwikipedia.org Electron-withdrawing groups remove electron density from the benzene ring, making it less reactive towards electrophilic attack. chemistrytalk.orgwikipedia.org

Specifically, both the carboxyl and methylsulfonyl groups are classified as meta-directing groups (with the exception of halogens which are ortho/para directing deactivators). organicchemistrytutor.comnumberanalytics.comwikipedia.orgsavemyexams.com This is because they withdraw electron density from the ortho and para positions through resonance and inductive effects, making the meta position relatively less deactivated and thus the preferential site for electrophilic substitution. organicchemistrytutor.comnumberanalytics.com Therefore, nitration or sulfonation of this compound is expected to direct the incoming electrophile to the positions meta to both the carboxyl and methylsulfonyl groups, primarily position 5.

The synthesis of nitrated derivatives often starts from precursors like p-toluenesulfonyl chloride or 4-methylsulfonyltoluene. google.comgoogle.com For example, 2-nitro-4-methylsulfonylbenzoic acid is a key intermediate for certain herbicides and can be synthesized by the nitration of 4-methylsulfonyltoluene, followed by oxidation of the methyl group. google.comquickcompany.in One method involves nitration with a mixture of red fuming nitric acid and concentrated sulfuric acid, followed by oxidation with potassium permanganate, achieving a single-step yield of over 90%. google.com Another process describes the nitration of 1-Chloro-4-methyl sulfonyl benzene to obtain 1-Chloro-2-nitro-4-methyl sulfonyl benzene as a key step. quickcompany.in

Coupling Reactions and Derivatization via Cross-Coupling Methodologies

Halogenated derivatives of this compound are versatile intermediates for forming carbon-carbon and carbon-heteroatom bonds through transition-metal catalyzed cross-coupling reactions. nih.gov The bromine or chlorine atom at the 4-position serves as a reactive handle for these transformations.

Suzuki-Miyaura Coupling of Halogenated this compound Derivatives

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide to form a C-C bond. yonedalabs.comlibretexts.org Halogenated this compound derivatives, such as 4-bromo-2-(methylsulfonyl)benzoic acid, are suitable substrates for this reaction.

These reactions typically involve a palladium catalyst, such as Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], often in the presence of a phosphine (B1218219) ligand like XPhos. google.com A base, such as potassium phosphate (B84403) or sodium carbonate, is required, and the reaction is carried out in solvents like dioxane, N,N-dimethylformamide (DMF), or toluene, often with a small amount of water. yonedalabs.comgoogle.com For example, 4-bromo-2-methylbenzoic acid methyl ester has been used in palladium-catalyzed cross-coupling reactions to introduce alkyl groups at the 4-position. uts.edu.au The Suzuki reaction's utility lies in its ability to construct complex biaryl structures from readily available starting materials. google.comokayama-u.ac.jp

| Aryl Halide Substrate | Boronic Acid/Ester | Pd Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-2-(methylsulfonyl)benzoic acid | Arylboronic acid | Pd(PPh₃)₄ | XPhos | Not specified | Not specified | |

| Aryl Halide | Organoboronic acid | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | (o-tolyl)₃P or t-Bu₃P | K₃PO₄ or Na₂CO₃ | DMF, Dioxane, Water | google.com |

| 4-bromo-2-methylbenzoic acid methyl ester | Alkylborane | Palladium Catalyst | Not specified | Not specified | Not specified | uts.edu.au |

Other Transition-Metal Catalyzed Cross-Coupling Reactions

Beyond the Suzuki coupling, halogenated this compound derivatives can participate in a variety of other palladium-catalyzed cross-coupling reactions.

Heck Reaction : This reaction couples aryl or vinyl halides with alkenes. organic-chemistry.orgresearchgate.net While specific examples involving this compound derivatives are not detailed in the provided context, the general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by insertion of the alkene and β-hydride elimination. chim.it This methodology could be applied to introduce alkenyl substituents onto the aromatic ring.

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. chemeurope.comresearchgate.netscirp.org The reaction is performed in a basic medium, often using an amine as both the base and solvent. chemeurope.com This method would allow for the synthesis of alkynyl derivatives of this compound.

Buchwald-Hartwig Amination : This is a powerful method for forming C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of primary and secondary amines. wikipedia.orgresearchgate.netsemanticscholar.org This reaction would be used to synthesize various N-aryl derivatives from halogenated this compound. The general catalytic cycle involves oxidative addition of the aryl halide to Pd(0), association of the amine, deprotonation, and finally reductive elimination to yield the aryl amine product. wikipedia.orglibretexts.org

Derivatization and Structural Modifications of 2 Methylsulfonyl Benzoic Acid for Enhanced Functionality

Synthesis and Characterization of Substituted 2-(Methylsulfonyl)benzoic Acid Derivatives

Substitution on the aromatic ring of this compound is a key strategy to modulate its electronic and steric properties. Halogenation, alkylation, and arylation introduce new functional handles for further chemical transformations, such as cross-coupling reactions, which are instrumental in building molecular complexity.

Brominated derivatives of this compound are particularly valuable intermediates in organic synthesis. The bromine atom serves as a versatile functional group for subsequent palladium-catalyzed cross-coupling reactions like Suzuki or Ullmann couplings, enabling the construction of complex aryl scaffolds. nih.gov The synthesis of these bromo-derivatives typically involves either direct bromination of a suitable precursor or the oxidation of a sulfur-containing intermediate.

A common synthetic pathway involves the oxidation of a substituted 2-(methylthio)benzoic acid. For instance, the alkyl esters of 2-halo-4-methylthiobenzoic acid can be readily oxidized to their corresponding methylsulfonyl forms using conventional oxidizing agents. unimi.it Subsequent hydrolysis of the ester yields the desired brominated this compound. unimi.it Another approach involves the direct bromination of a benzoic acid derivative using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. google.com

These derivatives are characterized by their distinct physicochemical properties, which are summarized in the table below.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Synthetic Precursor | Synthetic Utility |

|---|---|---|---|---|

| 4-Bromo-2-(methylsulfonyl)benzoic acid | C₈H₇BrO₄S | 295.11 | 2-Bromo-4-(methylthio)benzoic acid ester | Intermediate for Suzuki and Ullmann couplings. nih.gov |

| 5-Bromo-2-(methylsulfonyl)benzoic acid | C₈H₇BrO₄S | 295.11 | 2-Methyl-5-bromobenzoic acid | Intermediate for cross-coupling reactions. google.com |

The introduction of alkyl and aryl groups onto the this compound scaffold further expands its synthetic utility, providing access to a diverse range of structures.

Alkyl Substituted Derivatives: Ortho-alkylated benzoic acids are important intermediates in the synthesis of fine chemicals and pharmaceuticals. nih.gov For example, 2-methyl-4,5-di(methylsulfonyl)benzoic acid can be synthesized from 5-methylsulfonyl-2-methyl-4-methylsulfanyl-benzoic acid through oxidation with an agent like sodium perborate (B1237305) in glacial acetic acid. mdpi.com The resulting acid can then be converted to its more reactive acid chloride form using thionyl chloride. nih.govmdpi.com

Aryl Substituted Derivatives: Aryl groups are commonly introduced using palladium-catalyzed cross-coupling reactions. The Suzuki reaction, which couples an organoboron compound with an organic halide, is a powerful method for this transformation. For instance, 4-aryl derivatives of methylsulfonyl benzoic acid can be synthesized from a halo-substituted precursor. mdpi.com These reactions offer a direct route to bi-aryl structures, which are common motifs in medicinal chemistry.

Bromo-2-(methylsulfonyl)benzoic Acid Derivatives (e.g., 5-Bromo-2-(methylsulfonyl)benzoic acid, 4-Bromo-2-(methylsulfonyl)benzoic acid)

Preparation of Esters and Amides of this compound

The carboxylic acid moiety of this compound is a prime site for derivatization, readily undergoing esterification and amidation to produce a wide array of functional compounds. These derivatives often serve as key intermediates in the synthesis of more complex molecules. google.com

Esters: Esters of this compound are typically prepared through Fischer esterification. This involves reacting the carboxylic acid with an alcohol, such as methanol (B129727) or butanol, in the presence of an acid catalyst like sulfuric acid. unimi.it The reaction is often carried out at reflux with azeotropic removal of water to drive the equilibrium towards the ester product. unimi.it For example, butyl 2-chloro-4-nitrobenzoate can be synthesized by refluxing 2-chloro-4-nitrobenzoic acid with butanol and sulfuric acid. unimi.it This nitro-substituted ester can then be converted to a methylthio derivative and subsequently oxidized to the corresponding methylsulfonyl ester.

Amides: Amide derivatives are synthesized by reacting the carboxylic acid or its activated form with an amine. A common method involves first converting the carboxylic acid to its more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride. nih.gov The resulting 2-(methylsulfonyl)benzoyl chloride can then be reacted with an amine to form the amide bond. For example, N-diaminomethylene-2-methyl-4,5-di(methylsulfonyl)benzamide is prepared by reacting 2-methyl-4,5-di(methylsulfonyl)benzoyl chloride with guanidinium (B1211019) chloride. nih.gov Alternatively, coupling agents can be used to facilitate amide bond formation directly from the carboxylic acid. For instance, 5-methylsulfonyl-2-methoxybenzoic acid can be coupled with 1,2-diethyl-4-aminopyrazolidine using ethyl chloroformate and triethylamine (B128534) to yield the corresponding benzamide. researchgate.net

| Derivative Type | General Reaction | Reagents and Conditions | Example Product |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol (e.g., Butanol), H₂SO₄ catalyst, Reflux unimi.it | Butyl 2-chloro-4-(methylsulfonyl)benzoate |

| Amide (via Acyl Chloride) | Acyl Chloride Formation + Amination | 1. SOCl₂ or (COCl)₂ 2. Amine/Ammonia (B1221849) nih.gov | N-Diaminomethylene-2-methyl-4,5-di(methylsulfonyl)benzamide nih.gov |

| Amide (Direct Coupling) | Carboxylic Acid Activation + Amination | Ethyl Chloroformate, Triethylamine, Amine researchgate.net | N-(1,2-Diethyl-4-pyrazolidinyl)-2-methoxy-5-(methylsulfonyl)-benzamide researchgate.net |

Conjugation Strategies for Bioconjugates and Polymeric Materials

The unique electronic properties of the this compound scaffold make it and its derivatives suitable for advanced applications in bioconjugation and materials science. The core principle often relies on the "safety-catch" linker strategy, where the reactivity of the molecule can be switched on by a specific chemical transformation.

In this context, the sulfone group plays a critical role. A related strategy involves using a 2-(phenylthio)ethyl or a 4-(methylthio)benzyl group as a linker attached to a solid support for solid-phase peptide synthesis (SPPS). researchgate.net This thioether linkage is stable under the standard acidic and basic conditions used during peptide chain elongation. researchgate.net After the desired peptide has been assembled, the thioether is oxidized to the corresponding sulfone. This oxidation dramatically changes the electronic properties of the linker, converting the sulfone into a good leaving group and making the ester bond that connects the peptide to the linker labile to base-catalyzed β-elimination. nih.govresearchgate.net This allows for the clean release of the synthesized peptide from the solid support under mild conditions.

This "safety-catch" approach, enabled by the thioether-to-sulfone oxidation, is highly valuable for:

Solid-Phase Peptide Synthesis (SPPS): It allows for the synthesis of complex peptides and C-terminal modified peptides. nih.gov

Bioconjugation: While direct use of this compound as a linker is not widely documented, the principle of sulfone-mediated cleavage is applied in creating cleavable linkers for attaching drugs to biomolecules like antibodies, forming antibody-drug conjugates (ADCs). mdpi.com The stability of the linker in circulation and its selective cleavage at the target site are crucial for the efficacy of such conjugates.

The carboxylic acid functional group on the this compound moiety provides a convenient handle for attaching it to solid supports or to biomolecules through stable amide or ester bonds.

Design and Synthesis of Heterocyclic Scaffolds Incorporating the this compound Moiety

The this compound framework serves as a valuable starting material for the construction of various heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. The combination of the carboxylic acid and the reactive positions on the aromatic ring allows for cyclization reactions to form fused or substituted heterocycles.

One notable example is the synthesis of 1,2-benzisothiazol-3-ones . A related precursor, 2-(methylthio)benzamide, can be oxidized to 2-(methylsulfinyl)benzamide, which subsequently undergoes cyclization in the presence of thionyl chloride to yield the 1,2-benzisothiazol-3-one ring system.

The methylsulfonylphenyl moiety is also a key component in various bioactive heterocyclic compounds. For instance, thiazole derivatives bearing a 4-(methylsulfonyl)phenyl group have been synthesized and investigated for their biological activities. These syntheses often involve the condensation of a thiosemicarbazone (derived from a methylsulfonyl-substituted acetophenone) with an α-haloketone. While this does not use this compound directly as the starting material, it demonstrates the importance of incorporating the methylsulfonylphenyl scaffold into heterocyclic structures.

Furthermore, derivatives of this compound can be used to build more complex fused systems. For example, 2-methoxy-4-(methylsulfanyl)benzoic acid is a key intermediate in the synthesis of cardiotonic drugs like Sulmazole, which features an imidazo[4,5-c]pyridine core. The synthesis involves creating the benzoic acid intermediate, which is then used to construct the final heterocyclic product. These examples highlight the utility of the this compound scaffold as a building block for accessing a wide range of medicinally relevant heterocyclic structures.

Spectroscopic and Analytical Methods for the Characterization of 2 Methylsulfonyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2-(Methylsulfonyl)benzoic acid and its analogs. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and connectivity of atoms.

In the ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the aromatic protons, the methyl protons of the sulfonyl group, and the acidic proton of the carboxyl group are expected. The aromatic protons typically appear as a complex multiplet in the downfield region (generally δ 7.5–8.5 ppm), with their specific chemical shifts and coupling patterns being highly dependent on the substitution pattern of the benzene (B151609) ring. The methyl protons of the -SO₂CH₃ group are characteristically observed as a sharp singlet, as they are not coupled to any adjacent protons. The carboxylic acid proton is also expected to produce a singlet, which can be broad and is often exchangeable with deuterium (B1214612) when D₂O is used as a solvent.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the highly deshielded region of the spectrum (around δ 165-185 ppm). oregonstate.edu Aromatic carbons resonate in the δ 120-170 ppm range, with quaternary carbons (those without attached protons) often showing weaker signals. oregonstate.edu The methyl carbon of the sulfonyl group will appear in the aliphatic region of the spectrum.

Table 1: Representative NMR Data for Benzoic Acid Derivatives

| Compound | Nucleus | Solvent | Observed Chemical Shifts (δ, ppm) |

|---|---|---|---|

| Benzoic Acid | ¹H | CDCl₃ | 11.67 (s, 1H, COOH), 8.20 (d, 2H), 7.68 (t, 1H), 7.55 (t, 2H) rsc.org |

| Benzoic Acid | ¹³C | CDCl₃ | 172.60 (C=O), 133.89, 130.28, 129.39, 128.55 rsc.orgchemicalbook.com |

| 2-Chlorobenzoic Acid | ¹H | CDCl₃ | 8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) rsc.org |

| 2-Chlorobenzoic Acid | ¹³C | CDCl₃ | 171.09 (C=O), 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. When a molecule like this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound.

The molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org The resulting fragmentation pattern serves as a molecular fingerprint. For benzoic acid derivatives, common fragmentation pathways include the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). docbrown.info For instance, the mass spectrum of benzoic acid itself shows a molecular ion peak at m/z 122, and a prominent peak at m/z 105, which corresponds to the loss of a hydroxyl radical. docbrown.info Another significant fragment is often seen at m/z 77, corresponding to the phenyl cation (C₆H₅⁺). docbrown.info

In the case of this compound, one would anticipate observing the molecular ion peak and fragments resulting from the cleavage of the sulfonyl and carboxyl groups. A study of the isomeric 4-(methylsulfonyl)benzoic acid noted a strong peak at m/e 138, providing insight into the fragmentation behavior of the methylsulfonyl-substituted ring system. cdnsciencepub.com The analysis of derivatives like 2-(Chlorosulfonyl)benzoic acid uses mass spectrometry to validate the molecular weight.

Table 2: Common Fragment Ions in the Mass Spectra of Benzoic Acid and Derivatives

| Compound | m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|---|

| Benzoic Acid | 122 | [C₆H₅COOH]⁺• | Molecular Ion (M⁺•) docbrown.info |

| Benzoic Acid | 105 | [C₆H₅CO]⁺ | Loss of •OH from M⁺• docbrown.info |

| Benzoic Acid | 77 | [C₆H₅]⁺ | Loss of CO from [C₆H₅CO]⁺ docbrown.info |

| 4-(Methylsulfonyl)benzoic acid | 185 | [M - CH₃]⁺ | Loss of methyl radical cdnsciencepub.com |

| 4-(Methylsulfonyl)benzoic acid | 121 | [C₇H₅O₂]⁺ | Loss of SO₂ from an intermediate ion cdnsciencepub.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies (wavenumbers), making IR an excellent tool for functional group identification.

For this compound, the IR spectrum is expected to show several key absorption bands:

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. libretexts.orgdocbrown.info

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. spectroscopyonline.com

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is expected between 1760 and 1680 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency. libretexts.orgspectroscopyonline.com For benzoic acid, this peak is observed at 1685 cm⁻¹. spectroscopyonline.com

S=O Stretch: The methylsulfonyl group (-SO₂CH₃) exhibits strong, characteristic stretching vibrations for the S=O bonds. These symmetric and asymmetric stretches typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. For instance, in related sulfonyl compounds, a strong band around 1350 cm⁻¹ is indicative of the sulfonyl group.

C-O Stretch and O-H Bend: A C-O stretching vibration is expected between 1320-1210 cm⁻¹, and an O-H bend (out-of-plane) is found between 950-910 cm⁻¹. libretexts.org

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While water is a weak Raman scatterer, making it suitable for analyzing aqueous samples, Raman is particularly sensitive to non-polar, symmetric vibrations. Therefore, the symmetric vibrations of the aromatic ring and the S=O group would be expected to yield strong Raman signals. Raman spectra have been used to study benzoic acid as an internal standard and to analyze the biochemical changes in molecules like DNA and proteins. mdpi.comnih.gov

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 (Broad) libretexts.org |

| Carboxylic Acid | C=O Stretch | 1760 - 1680 libretexts.org |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 libretexts.org |

| Sulfonyl | S=O Asymmetric Stretch | ~1350 |

| Sulfonyl | S=O Symmetric Stretch | ~1150 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. The benzene ring in this compound acts as the primary chromophore.

The UV-Vis spectrum of benzoic acid in an aqueous solution typically displays two main absorption bands, often referred to as the B-band (benzenoid) and C-band. rsc.org For neutral benzoic acid at acidic pH, the B-band maximum is around 230 nm, while the broader C-band has a maximum near 274 nm. rsc.org The positions and intensities of these bands are sensitive to the solvent and the substituents on the aromatic ring. The sulfonyl group, being an electron-withdrawing group, can influence the electronic transitions of the benzene ring, potentially causing shifts in the absorption maxima (λmax). For example, in kinetic studies of 4-[Benzyl(methylsulfonyl)amino]benzoic acid, a λmax of approximately 260 nm was noted. The study of benzoic acid in different solvents showed λmax values ranging from 225 nm in ethanol (B145695) to 280 nm in benzene, highlighting the effect of the solvent environment. dergipark.org.tr

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, allowing for the determination of bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound itself is not described in the provided search results, the structures of its derivatives have been reported, offering significant insights. For instance, the crystal structure of 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid has been determined. iucr.org In this derivative, the molecules form chains via intermolecular O-H···O hydrogen bonds between the carboxylic acid groups, a common motif for carboxylic acids. iucr.org The analysis revealed specific deviations of the sulfonyl group atoms from the plane of the benzene ring. iucr.org Similarly, the crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid was solved, providing further data on the conformation and packing of related sulfonylbenzoic acids. researchgate.net These studies are invaluable for understanding how the sulfonyl and carboxyl groups influence the solid-state packing and hydrogen-bonding networks. The analysis of crystalline forms of related compounds is also performed using Powder X-Ray Diffraction (PXRD). google.com

Table 4: Crystallographic Data for a this compound Derivative

| Parameter | Value for 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid iucr.org |

|---|---|

| Chemical Formula | C₉H₇F₃O₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0804 (10) |

| b (Å) | 17.345 (4) |

| c (Å) | 11.576 (2) |

| β (°) | 95.41 (3) |

| Volume (ų) | 1015.6 (4) |

| Key Structural Feature | Molecules linked into chains by O-H···O hydrogen bonds |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of compounds like this compound and its derivatives.

HPLC is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds. In a typical reverse-phase HPLC (RP-HPLC) method, the compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase. Purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. For example, the purity of 2-Amino-4-(methylsulfonyl)benzoic Acid was determined to be 95.22% by HPLC at a detection wavelength of 230 nm. lgcstandards.com An improved HPLC-tandem mass spectrometry (HPLC-MS/MS) method was developed for the analysis of the related 2-methylsulfonyl-4-trifluoromethylbenzoic acid in soil and plant samples, demonstrating the technique's sensitivity for trace-level detection. usda.gov

Gas Chromatography (GC) is used for volatile and thermally stable compounds. The sample is vaporized and separated in a column based on its boiling point and interactions with the stationary phase. The purity of 2-Chloro-4-(methylsulfonyl)benzoic acid is assessed by GC, with a specified purity of over 98.0%. tcichemicals.com In the synthesis of this same derivative, GC is also used to monitor the reaction process to ensure completion and control impurity levels. google.com For non-volatile compounds like benzoic acid, derivatization to a more volatile form (e.g., a trimethylsilyl (B98337) ester) may be required before GC analysis. nih.gov

Computational Chemistry and Theoretical Studies of 2 Methylsulfonyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of 2-(methylsulfonyl)benzoic acid. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy. chemicalbook.com

DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can compute a range of electronic and energetic parameters. mdpi.com Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

For substituted benzoic acids, the nature and position of substituents significantly influence electronic properties. The methylsulfonyl (-SO₂CH₃) group is strongly electron-withdrawing, which affects the electron density of the aromatic ring and the acidity of the carboxylic acid group. smolecule.com Computational models can quantify these effects. For example, studies on the related 4-bromo-2-(methylsulfonyl)benzoic acid show the sulfonyl group deactivates the ring towards electrophilic attack through its electron-withdrawing nature. Molecular electrostatic potential (MEP) maps are another valuable output, visualizing the electron density and highlighting regions susceptible to nucleophilic or electrophilic attack.

While specific published data for this compound is limited, calculations on analogous compounds provide expected values for key electronic descriptors.

Table 1: Representative Calculated Electronic Properties for a Substituted Benzoic Acid Analog (Data below is illustrative, based on typical values for similar structures and may not represent exact values for this compound)

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 to -8.0 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -1.5 to -2.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 to 6.5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~ 3.0 to 5.0 Debye | Measures molecular polarity |

Molecular Dynamics Simulations of Conformational Landscape

The three-dimensional shape and flexibility of a molecule, known as its conformational landscape, are critical to its function and interactions. Molecular dynamics (MD) simulations model the movement of atoms over time, providing a dynamic picture of the molecule's preferred conformations. rsc.org

For this compound, a key structural feature is the presence of two substituents in an ortho position. This arrangement can lead to significant steric interactions that restrict the free rotation of both the carboxylic acid and methylsulfonyl groups around their bonds to the benzene (B151609) ring. This restricted rotation is a well-documented phenomenon in ortho-substituted anilides and benzoic acids. acs.orgrsc.org

Computational analysis of ortho-substituted benzoic acids reveals that the interplay between steric hindrance and potential intramolecular hydrogen bonds dictates the most stable conformation. researchgate.netrsc.orgresearchgate.net In this compound, an intramolecular hydrogen bond could potentially form between the acidic proton of the carboxyl group and an oxygen atom of the sulfonyl group. DFT geometry optimizations can predict whether this interaction is energetically favorable enough to stabilize a specific planar or near-planar conformation. The relative orientation of the -COOH and -SO₂CH₃ groups is a central aspect of its conformational analysis. MD simulations can further explore the energy barriers to rotation and the populations of different conformational states at various temperatures. nih.gov Studies on benzoic acid itself show that it tends to form hydrogen-bonded dimers in solution, a behavior that could also be investigated for this derivative using MD. researchgate.net

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a vital tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. scispace.com This provides a level of detail that is often difficult to obtain through experimental means alone. nih.gov

For this compound, computational studies can predict its reactivity in various chemical transformations. A notable example is in electrophilic substitution reactions, such as bromination. DFT calculations have been used to investigate the regioselectivity of the bromination of this compound. These models demonstrate a significant energetic preference for the electrophilic attack to occur at the position para to the strongly electron-withdrawing methylsulfonyl group.

The general process for modeling a reaction mechanism involves:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, and any intermediates.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state structure.

Frequency Calculation: Confirming that the optimized structures are true minima (all positive frequencies) or transition states (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the reaction path from the transition state down to the reactants and products to ensure the correct pathway has been identified. nih.gov

Such studies are crucial for optimizing reaction conditions and predicting the outcomes of new synthetic routes involving this compound and its derivatives. acs.org

Prediction of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. mdpi.com These calculated frequencies correspond to the stretching and bending of bonds within the molecule and can be directly compared to experimental FT-IR spectra. For this compound, characteristic vibrational bands are expected for the carboxylic acid and methylsulfonyl functional groups. While experimental spectra are compared with calculated values, it is common for calculated frequencies to be scaled by a factor to better match experimental results. mdpi.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500–3300 | Broad, Strong |

| Aromatic Ring | C-H stretch | 3000–3100 | Medium |

| Methyl Group | C-H stretch | 2850–3000 | Medium |

| Carboxylic Acid | C=O stretch | 1680–1710 | Strong spectroscopyonline.com |

| Aromatic Ring | C=C stretch | 1450–1600 | Medium-Weak |

| Sulfonyl Group | S=O asymmetric stretch | 1300–1350 | Strong |

| Sulfonyl Group | S=O symmetric stretch | 1140–1160 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum mechanical methods can also predict NMR chemical shifts (¹H and ¹³C) and coupling constants. rsc.org These calculations involve determining the magnetic shielding around each nucleus. For 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, key predicted signals include those for the sulfonyl methyl protons and the aromatic protons. Similar calculations for this compound would predict distinct signals for its methyl, aromatic, and carboxylic acid protons, aiding in the assignment of its experimental NMR spectrum. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Modeling and Pharmacophore Generation

In medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug design. nih.govnih.gov Computational techniques like pharmacophore modeling are central to this process. researchgate.net A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.com

This compound possesses several features that are important for molecular recognition and can be defined in a pharmacophore model:

Hydrogen Bond Donor: The carboxylic acid proton.

Hydrogen Bond Acceptor: The carbonyl oxygen and the two sulfonyl oxygens.

Aromatic Ring: The benzene ring, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Feature: The methyl group.

Table 3: Potential Pharmacophoric Features of this compound

| Feature Type | Molecular Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Carboxylic Acid (-OH) | Donating to an acceptor on a receptor |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O) | Accepting from a donor on a receptor |

| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygens (-SO₂) | Accepting from a donor on a receptor |

| Aromatic Ring (AR) | Benzene Ring | π-π stacking with aromatic residues |

These pharmacophore models can be used as 3D queries to search large databases of chemical compounds (virtual screening) to identify other molecules that share the same essential features and might exhibit similar biological activity. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed for a series of related compounds. QSAR models create a mathematical relationship between chemical properties (like hydrophobicity, electronic parameters, and steric descriptors) and biological activity, allowing for the prediction of the activity of new, unsynthesized derivatives. nih.govdergipark.org.tr The diaryl sulfone scaffold, present in many biologically active compounds, is often explored in such studies. mdpi.com

Biological Activity and Medicinal Chemistry Applications of 2 Methylsulfonyl Benzoic Acid and Its Analogues

Investigation of Anti-Infective Properties and Antimicrobial Efficacy

Derivatives of benzoic acid containing sulfonyl or sulfonamide groups have been a subject of interest for their antimicrobial properties. These compounds have shown activity against a range of bacterial pathogens, prompting further investigation into their specific applications and mechanisms.

The rise of multidrug-resistant bacteria, particularly Gram-negative pathogens like Acinetobacter baumannii, presents a significant global health challenge. researchgate.net A. baumannii is a notorious "ESKAPE" pathogen, known for causing severe nosocomial infections and possessing a remarkable ability to acquire resistance to existing antibiotics. researchgate.netgoogle.com This has driven the search for novel chemical classes of drugs capable of combating these resilient organisms.

In this context, tethered macrocyclic peptides (MCPs) have emerged as a promising new class of antibiotics. researchgate.netdrugdiscoverynews.com Research has led to the identification of MCPs with potent activity against carbapenem-resistant Acinetobacter baumannii (CRAB). researchgate.net The synthesis of these complex macrocycles often relies on versatile chemical building blocks. Notably, a derivative, 4-bromo-2-(methylsulfonyl)benzoic acid, has been explicitly used as a key intermediate in the synthesis of peptide macrocycles designed to be active against Acinetobacter baumannii. The development of these synthetic macrocyclic peptides represents a significant step forward, with compounds like zosurabalpin (B12396143) being highlighted as a potential first-in-class antibiotic for treating A. baumannii infections in over 50 years. drugdiscoverynews.com

Further studies on related compounds have demonstrated broader antimicrobial effects. For instance, certain N-acyl-α-amino acid derivatives bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have shown activity against Gram-positive bacteria.

| Compound Type | Target Pathogen | Observed Activity | Source |

|---|---|---|---|

| Peptide Macrocycles (synthesized using a derivative) | Acinetobacter baumannii | Potent antibacterial activity against drug-resistant strains. | researchgate.netgoogle.comdrugdiscoverynews.com |

| N-acyl-α-amino acid derivatives | Gram-positive bacteria (e.g., Enterococcus faecium) | Inhibitory effects observed. |

The mechanism by which 2-(Methylsulfonyl)benzoic acid analogues exert their antimicrobial effects can vary based on their specific structure. For the novel macrocyclic peptides active against A. baumannii, the mechanism has been identified as the inhibition of the LptB2FGC complex. researchgate.net This action blocks the transport of lipopolysaccharide (LPS) from the inner bacterial membrane to the outer membrane, a process vital for the integrity of Gram-negative bacteria, ultimately leading to cell death. researchgate.netdrugdiscoverynews.com